(1,2,4-Triazol-4-yl) Itraconazole

Description

Evolution and Significance of Azole Antifungal Compounds in Medicinal Chemistry

The development of azole antifungal agents marked a significant milestone in the management of fungal infections. The quest for effective and less toxic antifungal therapies led to the discovery of the azole class of compounds several decades after the introduction of polyenes like amphotericin B. nih.gov Azoles exert their antifungal effect by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. scbt.comanaxlab.com This disruption of ergosterol synthesis leads to altered membrane permeability and function, ultimately inhibiting fungal growth.

The azole family is broadly classified into two main groups based on the number of nitrogen atoms in the heterocyclic ring: imidazoles (two nitrogens) and triazoles (three nitrogens). The first generation of azoles, emerging in the 1960s and 1970s, included topical imidazoles like clotrimazole (B1669251) and miconazole. tsijournals.comoup.com The second generation, introduced in the early 1980s, brought forth systemically available agents, most notably the imidazole (B134444) ketoconazole, which was the first oral drug for systemic mycoses. nih.govoup.com

However, the introduction of the first-generation triazoles, such as fluconazole (B54011) and itraconazole (B105839), represented a major therapeutic advance. nih.gov These agents generally offered a broader spectrum of activity and a significantly improved safety profile compared to both amphotericin B and ketoconazole. nih.gov Subsequent generations of triazoles, including voriconazole (B182144) and posaconazole, have been developed to overcome limitations such as resistance and to provide an even broader spectrum of activity against emerging fungal pathogens. nih.govtsijournals.com The 1,2,4-triazole (B32235) ring is a key pharmacophore in many of these clinically vital antifungal drugs. pharmaffiliates.comnih.gov

Table 1: Generations of Azole Antifungal Agents

| Generation | Key Compounds | Primary Characteristics |

|---|---|---|

| First-generation Imidazoles | Clotrimazole, Miconazole | Primarily for topical use. tsijournals.comoup.com |

| Second-generation Imidazoles | Ketoconazole | First oral agent for systemic infections. nih.gov |

| First-generation Triazoles | Fluconazole, Itraconazole | Broader spectrum and improved safety over imidazoles. nih.gov |

| Second-generation Triazoles | Voriconazole, Posaconazole | Enhanced potency and activity against resistant pathogens. nih.gov |

Positioning of Itraconazole as a Prototypical Triazole Antifungal

Itraconazole, a first-generation triazole, holds a significant position in the antifungal armamentarium. nih.gov It possesses a broad spectrum of activity, notably including activity against Aspergillus species, which is a key advantage over fluconazole. scbt.com It is also utilized for various other fungal infections, including blastomycosis, histoplasmosis, and onychomycosis. scbt.comanaxlab.com

The molecule of itraconazole is structurally complex, featuring three chiral centers. nih.govscbt.com This complexity means that itraconazole exists as a mixture of stereoisomers. The clinical formulation is specifically a 1:1:1:1 racemic mixture of four cis-stereoisomers. nih.govscbt.com Research has shown that the stereochemistry of itraconazole, particularly the cis configuration of the substituents on the dioxolane ring, is crucial for its potent antifungal activity. nih.gov

The compound's mechanism of action is consistent with other azoles, involving the potent inhibition of fungal cytochrome P450-dependent lanosterol 14α-demethylase. scbt.com However, it is pharmacologically distinct from many other azoles due to its additional ability to inhibit the hedgehog signaling pathway and angiogenesis, properties that have sparked research into its potential applications beyond fungal infections. scbt.comsynzeal.compharmaffiliates.com

Table 2: Key Characteristics of Itraconazole

| Characteristic | Description |

|---|---|

| Chemical Class | Triazole (first-generation) nih.gov |

| Mechanism of Action | Inhibition of lanosterol 14α-demethylase scbt.comanaxlab.com |

| Spectrum of Activity | Broad, including Aspergillus, Blastomyces, and Histoplasma species scbt.comtelangana.gov.in |

| Stereochemistry | Administered as a racemic mixture of four cis-stereoisomers nih.govscbt.com |

| Additional Activities | Inhibition of hedgehog signaling and angiogenesis scbt.comsynzeal.com |

Identification and Academic Relevance of (1,2,4-Triazol-4-yl) Itraconazole as an Isomeric Entity

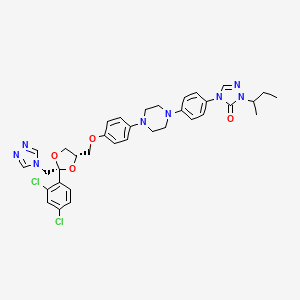

Beyond the well-studied stereoisomers that arise from its chiral centers, other isomeric forms of itraconazole exist. This compound is a positional isomer of the active drug substance. In the standard itraconazole molecule, the dichlorophenyl-dioxolane moiety is attached to the 1-position of the 1,2,4-triazole ring. In this specific isomer, the attachment is at the 4-position of the triazole ring.

This compound is chemically identified with the CAS Number 854372-77-3. scbt.comtelangana.gov.in In the context of pharmaceutical manufacturing and quality control, this compound is recognized as a known process-related impurity of itraconazole. telangana.gov.ingoogle.com It is officially listed as "Itraconazole EP Impurity B" in the European Pharmacopoeia, highlighting its relevance in the regulatory analysis of the drug substance. anaxlab.comtelangana.gov.in

The academic relevance of this compound stems primarily from its status as an impurity. The synthesis of itraconazole is a multi-step process, and the reaction between the dioxolane intermediate and 1,2,4-triazole can potentially lead to the formation of this N4-isomer alongside the desired N1-isomer. google.comtsijournals.comacs.org Therefore, analytical methods, such as high-performance liquid chromatography (HPLC), are developed and validated to detect and quantify its presence to ensure the purity and quality of the final drug product. oup.com

While extensive research has been dedicated to the distinct biological activities of itraconazole's various stereoisomers (e.g., cis vs. trans isomers), there is a notable lack of detailed academic studies on the specific antifungal or other pharmacological activities of the this compound positional isomer. nih.gov The scientific focus has remained on the stereoisomers because their spatial arrangement significantly impacts their binding to the target enzyme and, consequently, their biological potency. nih.gov The primary role of this compound in the scientific literature is therefore as a reference standard for impurity profiling in pharmaceutical analysis. telangana.gov.ingoogle.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C35H38Cl2N8O4 |

|---|---|

Molecular Weight |

705.6 g/mol |

IUPAC Name |

2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |

InChI |

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)42-14-16-43(17-15-42)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-41-22-38-39-23-41)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1 |

InChI Key |

VRJGLVXBWFZNCZ-ZPGVKDDISA-N |

Isomeric SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl |

Canonical SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl |

Origin of Product |

United States |

Advanced Structural Elucidation and Stereochemical Characterization of 1,2,4 Triazol 4 Yl Itraconazole

Comparative Structural Analysis with Itraconazole (B105839) Diastereomers

Itraconazole is a complex molecule with three chiral centers, which gives rise to eight possible stereoisomers. acs.orgnih.gov These stereoisomers are grouped into cis and trans diastereomers based on the relative orientation of the substituents on the 1,3-dioxolane (B20135) ring. nih.gov The commercially available itraconazole is a 1:1:1:1 racemic mixture of four cis-stereoisomers. nih.govnih.gov The compound (1,2,4-Triazol-4-yl) Itraconazole is a specific positional isomer of itraconazole, and its structural comparison with the diastereomers of standard itraconazole is crucial for understanding its unique properties.

The key structural features of itraconazole diastereomers and this compound are detailed below. The primary difference lies in the attachment of the triazole ring. In standard itraconazole, the triazole moiety is attached at the 1-position (1H-1,2,4-triazol-1-yl). researchgate.net In contrast, this compound, as its name suggests, features the triazole ring connected through the 4-position (4H-1,2,4-triazol-4-yl). lgcstandards.compharmaffiliates.com

Experimental data from techniques such as 1H NMR, FT-IR, and mass spectrometry are used to confirm the structures of these isomers. lgcstandards.com For instance, the 1H NMR spectrum of this compound is a key tool in confirming its specific isomeric structure. lgcstandards.com

Table 1: Comparative Structural Features of Itraconazole Diastereomers and this compound

| Feature | Standard Itraconazole Diastereomers | This compound |

|---|---|---|

| Triazole Ring Attachment | 1-position (1H-1,2,4-triazol-1-yl) researchgate.net | 4-position (4H-1,2,4-triazol-4-yl) lgcstandards.compharmaffiliates.com |

| Chiral Centers | Three (C2, C4, C2') nih.gov | Three (C2, C4, C2') lgcstandards.com |

| Stereoisomers | Eight possible stereoisomers (four cis and four trans) nih.gov | Exists as a specific stereoisomer, often with a defined relative stereochemistry (e.g., rel-(2R,4S)) lgcstandards.compharmaffiliates.com |

| Molecular Formula | C35H38Cl2N8O4 researchgate.net | C35H38Cl2N8O4 lgcstandards.comchemicalbook.com |

| Molecular Weight | 705.63 g/mol pharmaffiliates.com | 705.63 g/mol lgcstandards.com |

Chiral Centers and Stereoisomeric Configurations within the Itraconazole Scaffold

The itraconazole molecule possesses three stereogenic centers, leading to a total of eight possible stereoisomers. acs.orgnih.gov These chiral centers are located at:

C2 and C4 of the dioxolane ring: These two centers give rise to cis and trans diastereomers. The cis configuration denotes that the two substituents on the dioxolane ring are on the same side, while the trans configuration indicates they are on opposite sides. nih.gov

C2' on the sec-butyl side chain: This center further doubles the number of possible stereoisomers for both the cis and trans series. nih.gov

The commercially available form of itraconazole is a racemic mixture of four cis-diastereomers. nih.govnih.gov The specific stereoisomers present in this mixture are (2R,4S,2'S), (2R,4S,2'R), (2S,4R,2'R), and (2S,4R,2'S). nih.gov

The stereochemical configuration significantly influences the biological activity of itraconazole. It has been observed that the cis diastereomeric pairs generally exhibit higher antifungal potency compared to their trans counterparts. nih.gov The stereochemistry at the 2' position, however, appears to have a lesser impact on its activity. nih.gov

The synthesis of all eight individual stereoisomers has been accomplished, allowing for detailed studies of their distinct properties. acs.org Chiral High-Performance Liquid Chromatography (HPLC) is a key analytical technique used to separate and purify these stereoisomers. nih.gov

Specific Positional Isomerism: Elucidating the (1,2,4-Triazol-4-yl) Arrangement versus Standard Itraconazole

The defining structural feature of this compound is the point of attachment of the triazole ring to the rest of the molecule. This compound is a positional isomer of the standard itraconazole. In standard itraconazole, the triazole ring is linked via one of its nitrogen atoms at the 1-position, forming a 1H-1,2,4-triazol-1-yl group. nih.govresearchgate.net

In contrast, this compound, which is also known as Itraconazole Impurity B, has the triazole ring attached at the 4-position, resulting in a 4H-1,2,4-triazol-4-yl moiety. lgcstandards.compharmaffiliates.compharmaffiliates.com This seemingly minor change in the connectivity of the triazole ring can have significant implications for the molecule's three-dimensional shape and its interactions with biological targets.

The synthesis and characterization of this compound are documented, with analytical data such as 1H NMR, FT-IR, and mass spectrometry confirming its unique structure. lgcstandards.com This positional isomer is often studied as a reference standard in the analysis of itraconazole and its related substances.

Table 2: Research Findings on Itraconazole Isomers

| Isomer Type | Key Research Finding | Analytical Technique(s) |

|---|---|---|

| Cis-diastereomers | Generally exhibit higher antifungal potency than trans-diastereomers. nih.gov | Biological assays, Docking studies nih.gov |

| Trans-diastereomers | Showed less potent inhibition of HUVEC proliferation compared to cis-diastereomers. nih.gov One pair of trans-diastereomers (1e and 1f) showed comparable antifungal activity to the cis-isomers against certain fungal strains. nih.gov | HUVEC proliferation assays, Antifungal activity assays nih.gov |

| Individual Stereoisomers | All eight stereoisomers have been successfully synthesized and purified. acs.org | Chiral HPLC, NMR, Optical Rotation nih.gov |

| This compound | Identified as Itraconazole Impurity B. pharmaffiliates.compharmaffiliates.com Its structure has been confirmed through various spectroscopic methods. lgcstandards.com | 1H NMR, FT-IR, Mass Spectrometry lgcstandards.com |

Synthetic Methodologies and Formation Mechanisms of 1,2,4 Triazol 4 Yl Itraconazole

Synthetic Routes for Itraconazole (B105839) Precursors and the Introduction of Triazole Moieties

The synthesis of itraconazole involves the coupling of two key intermediates: a triazole-containing dioxolane moiety and a substituted piperazine side chain. The focus of isomeric impurity formation lies in the synthesis of the former, specifically during the introduction of the 1,2,4-triazole (B32235) ring.

The core precursor is a cis-2-(2,4-dichlorophenyl)-1,3-dioxolane structure, which is activated for nucleophilic substitution. A common synthetic strategy involves the reaction of a cis-2-(2,4-dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane-4-methanol derivative (referred to as a cis-bromo ester) with 1,2,4-triazole. google.comgoogle.com This reaction is an N-alkylation, where the triazole ring acts as a nucleophile, displacing the bromine atom on the precursor.

The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), in the presence of a base and a catalyst. google.comgoogle.com The base, commonly an inorganic alkali like potassium carbonate, serves to deprotonate the 1,2,4-triazole, forming the more nucleophilic triazolide anion. google.comgoogle.com Phase-transfer catalysts, such as polyoxyethylene glycols (e.g., cetomacrogol 1000), are often employed to facilitate the reaction between the organic-soluble precursor and the less soluble triazole salt. google.com The product of this step is the key intermediate, cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol, which is then further processed and coupled with the piperazine side chain to form itraconazole. telangana.gov.in

Mechanistic Pathways Leading to the Formation of (1,2,4-Triazol-4-yl) Itraconazole as a Synthetic Byproduct or Isomer

The formation of this compound as an impurity originates from the inherent chemical nature of the 1,2,4-triazole ring. 1,2,4-Triazole is an ambident nucleophile, meaning it possesses two distinct nucleophilic nitrogen atoms (N1 and N4) that can participate in the alkylation reaction. researchgate.net

The alkylation of the triazolide anion with the dioxolane precursor can therefore proceed via two competing pathways:

N1-Alkylation: Nucleophilic attack by the N1 atom of the triazole ring on the electrophilic carbon of the precursor. This pathway leads to the formation of the desired intermediate, which ultimately yields itraconazole (a 1-substituted-1,2,4-triazole).

N4-Alkylation: Nucleophilic attack by the N4 atom of the triazole ring. This pathway results in the formation of the undesired isomeric intermediate, which, upon completion of the synthesis, becomes the this compound impurity.

Studies on the alkylation of 1,2,4-triazole have shown that the reaction generally produces a mixture of both N1 and N4-substituted isomers. researchgate.net The N1-substituted product is typically the major isomer, often forming with a regioselectivity of around 90:10 in favor of the N1 position over the N4 position. researchgate.net This inherent reactivity profile means that the formation of the (1,2,4-Triazol-4-yl) isomer is a competing and unavoidable side reaction during the synthesis of the key triazole intermediate. The proportion of this isomeric impurity can be influenced by various reaction parameters. google.comgoogle.com

Strategies for Controlling Isomeric Purity in Triazole Synthesis

Given that the formation of the (1,2,4-Triazol-4-yl) isomer is mechanistically plausible, significant effort in process development is directed towards controlling the regioselectivity of the triazole alkylation step. The goal is to maximize the yield of the desired N1-isomer while minimizing the N4-isomer byproduct. Key strategies involve the careful optimization of reaction conditions.

Patented synthetic methods highlight the influence of several factors on the final isomeric ratio. google.comgoogle.com Prior art syntheses reported levels of the undesired isomer as high as 15%, while optimized processes can reduce this to between 7% and 11%. google.com The primary levers for controlling this impurity include the choice of base, solvent, temperature, catalyst, and reactant stoichiometry. google.com

For instance, conducting the reaction at elevated temperatures (120-160°C) in DMSO with potassium carbonate as the base and a phase-transfer catalyst can influence the product distribution. google.com The specific conditions, including the molar ratios of the reactants and the type of catalyst, are fine-tuned to favor the desired N1-alkylation.

The following table, compiled from data in the patent literature, illustrates how varying reaction conditions can affect the yield and isomeric purity of the triazole intermediate. google.com

| Parameter | Example 1 | Example 2 | Example 3 |

| Temperature | 120 °C | 140 °C | 160 °C |

| Base (K₂CO₃) | 6.1g (2.0 eq) | 3.0g (1.0 eq) | 7.6g (2.5 eq) |

| Triazole | 1.4g (1.0 eq) | 5.0g (3.4 eq) | 2.8g (2.0 eq) |

| Catalyst | Cetomacrogol 1000 | PEG 800 | Cetomacrogol 1000 |

| Solvent | DMSO | DMSO | DMSO |

| Reaction Time | 40 hours | 40 hours | 24 hours |

| Yield | 74.3% | 70.3% | 78.4% |

| Isomer Content | 10.4% | 9.7% | 7.7% |

This interactive table summarizes experimental data showing the impact of reaction parameters on the formation of the isomeric byproduct.

Beyond optimizing the reaction itself, purification of the resulting intermediate is a critical final step. Recrystallization from a suitable organic solvent, such as ethyl acetate, is employed to separate the desired N1-substituted triazole compound from the more soluble N4-isomer, thereby increasing the purity of the key intermediate before it proceeds to the final steps of itraconazole synthesis. google.comgoogle.com

An article on the in vitro antifungal activity of the specific chemical compound "this compound" cannot be generated at this time. Extensive searches for scientific literature detailing the antifungal properties of this specific isomer of itraconazole have not yielded any dedicated research studies.

The available body of scientific work focuses on "itraconazole" as a broader entity, which is a mixture of stereoisomers. The IUPAC name for itraconazole, (±)-1-[(RS)-sec-butyl]-4-[p-[4-[p-[[(2R,4S)-rel-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-Δ2-1,2,4-triazolin-5-one, indicates the presence of a 1,2,4-triazol-1-yl group. The requested compound, "this compound," suggests a different isomeric form based on the attachment of the triazole ring.

While this specific isomer is identified by the CAS number 854372-77-3, dedicated studies evaluating its specific in vitro antifungal activity, including its efficacy against key fungal pathogens, its potency compared to the parent itraconazole and other azoles, and its concentration-dependent effects, are not present in the retrieved search results. The scientific literature does not appear to differentiate the antifungal activity of this particular isomer from the activity of the commonly studied itraconazole mixture.

Therefore, in adherence with the strict requirement to focus solely on "this compound" and to provide scientifically accurate data, the requested article cannot be produced. The necessary research findings for the specified outline sections and subsections for this particular chemical compound are not available in the public domain based on the conducted searches.

Mechanistic Investigations of Antifungal Action of Triazole Derivatives: Implications for 1,2,4 Triazol 4 Yl Itraconazole

Targeting Fungal Ergosterol (B1671047) Biosynthesis: Lanosterol (B1674476) 14α-Demethylase Inhibition

The principal mechanism of action of itraconazole (B105839) lies in its ability to disrupt the synthesis of ergosterol, an indispensable component of the fungal cell membrane. researchgate.net Ergosterol plays a crucial role in maintaining the structural integrity, fluidity, and permeability of the fungal cell membrane, analogous to cholesterol in mammalian cells. researchgate.net Itraconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p). nih.govnih.gov This enzyme catalyzes a vital step in the ergosterol biosynthesis pathway: the conversion of lanosterol to ergosterol. drugbank.comresearchgate.net

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol in the fungal cell membrane. asm.org Concurrently, there is an accumulation of toxic 14α-methylated sterol precursors, such as lanosterol. drugbank.com This dual effect compromises the fungal cell membrane's integrity and function, leading to increased permeability, leakage of essential cellular contents, and ultimately, inhibition of fungal growth and replication. drugbank.comresearchgate.net The antifungal action of itraconazole is generally considered fungistatic, meaning it inhibits the growth of fungi, but it can be fungicidal against certain species like Aspergillus.

The 1,2,4-triazole (B32235) ring is a critical pharmacophore in this process. One of the nitrogen atoms in the triazole ring binds to the heme iron atom in the active site of the lanosterol 14α-demethylase enzyme, effectively blocking its catalytic activity. researchgate.netresearchgate.net This targeted inhibition is selective for the fungal enzyme over its human counterpart, which is a key factor in the therapeutic utility of triazole antifungals. researchgate.net

Table 1: Research Findings on Lanosterol 14α-Demethylase (LDM) Inhibition by Triazole Derivatives

| Compound/Study Aspect | Finding | Source |

| Itraconazole | Inhibits lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis. | researchgate.netnih.gov |

| Triazole Moiety | The 1,2,4-triazole ring is essential for the antifungal activity of itraconazole. | researchgate.netnih.gov |

| Lanosterol Accumulation | Inhibition of the enzyme leads to the accumulation of lanosterol and other toxic methylated sterols. | drugbank.com |

| Glide Score | Itraconazole has a Glide score of -6.85 kcal/mol in binding with Lanosterol 14-α demethylase. | nih.gov |

Analysis of Molecular Interactions with Fungal Cytochrome P450 Enzymes

The interaction between itraconazole and fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase (CYP51), is a highly specific and potent one. nih.gov The 1,2,4-triazole ring of itraconazole plays a pivotal role in this interaction. One of the nitrogen atoms of the triazole ring forms a coordinate bond with the heme iron atom at the active site of the fungal CYP51 enzyme. researchgate.net This binding displaces the natural substrate, lanosterol, and prevents the demethylation reaction from occurring. researchgate.net

Molecular docking and dynamics simulations have provided detailed insights into the binding of itraconazole to the active site of fungal CYP51. nih.gov These studies have shown that in addition to the key interaction with the heme iron, itraconazole also forms hydrophobic interactions with several amino acid residues within the active site cavity. nih.gov The long side chain of the itraconazole molecule contributes to these hydrophobic interactions, enhancing the binding affinity and stability of the drug-enzyme complex. nih.gov For instance, in Candida albicans CYP51, itraconazole's dichlorophenyl ring and other parts of its structure interact with hydrophobic residues, further anchoring the molecule in the active site. researchgate.netnih.gov

The stereochemistry of itraconazole, which exists as a mixture of four stereoisomers, also influences its interaction with CYP51. researchgate.net While all stereoisomers are active, their binding affinities and metabolic profiles can differ. researchgate.net The specific conformation of each isomer within the active site can affect the strength of the interaction and its susceptibility to metabolism by other cytochrome P450 enzymes. researchgate.net

Table 2: Data on Molecular Interactions of Itraconazole with Fungal Cytochrome P450 (CYP51)

| Parameter | Value/Finding | Fungal Species | Source |

| Binding Mechanism | The nitrogen atom of the triazole ring coordinates with the heme iron of CYP51. | Candida albicans | researchgate.net |

| Key Interaction | Hydrophobic interactions with active site residues are crucial for binding. | Candida albicans | nih.gov |

| IC50 Value | >10 μM for inhibition of tolbutamide (B1681337) hydroxylation (CYP2C9). | In vitro (human liver microsomes) | jst.go.jp |

| Binding Affinity | Long-tailed inhibitors like itraconazole have stronger binding affinities than short-tailed inhibitors. | Candida albicans | nih.gov |

| Inhibitory Constant (Ki) | Competitive inhibitor of CYP3A4 with an unbound Ki of 1.3 nM. | In vitro (human) | researchgate.net |

Potential Alternative or Synergistic Mechanisms of Antifungal Action for Isomeric Triazoles

One area of investigation is the potential for itraconazole to affect other cellular processes in fungi. For example, some studies have explored the impact of itraconazole on the fungal cell wall, which is another critical structure for fungal survival. mdpi.com While the direct inhibition of cell wall synthesis is not its primary mechanism, the disruption of the cell membrane caused by ergosterol depletion can indirectly affect cell wall integrity.

Furthermore, the combination of itraconazole with other antifungal agents has been shown to produce synergistic effects. mdpi.comnih.gov For instance, combining itraconazole with agents that target different steps in the ergosterol biosynthesis pathway or other cellular components can lead to enhanced antifungal activity. nih.gov The combination of voriconazole (B182144) and itraconazole has shown synergistic effects against Fusarium species. nih.gov Similarly, the use of biogenic silver nanoparticles in combination with itraconazole has demonstrated a synergistic antifungal mode of action against multidrug-resistant Candida strains. mdpi.com

Structure Activity Relationship Sar Studies Pertaining to Triazole Substitutions and Isomeric Forms

Impact of Triazole Ring Position and Substituents on Biological Activity

The 1,2,4-triazole (B32235) ring is a well-established pharmacophore in antifungal drug discovery, playing a critical role in the mechanism of action for azole antifungals. nih.gov In itraconazole (B105839), the triazol-1-ylmethyl group attached to the dioxolane ring is essential for its primary antifungal activity. researchgate.net This activity stems from the ability of the triazole's N4 atom to bind to the heme iron atom in the active site of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. nih.gov Inhibition of this enzyme disrupts the integrity of the fungal cell membrane.

Interestingly, the triazole moiety's importance varies depending on the biological activity being considered. While indispensable for antifungal action, studies on itraconazole's other activities, such as antiviral and anti-cancer effects, have revealed different structural requirements. Research has shown that the triazole group is not necessary for the inhibition of oxysterol-binding protein (OSBP), which is the target for itraconazole's broad-spectrum antiviral activity against picornaviruses. researchgate.netuu.nl In fact, analogs lacking the triazole moiety retain their antiviral potency, indicating that the core structure of five linearly linked rings and the sec-butyl chain are the primary determinants for this specific action. researchgate.net

Furthermore, modifications to the triazole have been explored in the context of inhibiting the Hedgehog (Hh) signaling pathway, a target for anti-cancer applications. nih.govnih.gov Studies on des-triazole itraconazole analogs have demonstrated that the triazole can be removed or replaced without losing the ability to inhibit the Hh pathway. nih.govresearchgate.net These findings highlight that the different pharmacological activities of itraconazole can be uncoupled, which is a critical step in developing more specific therapeutic agents with fewer off-target effects. researchgate.net For instance, replacing the triazole with a single methyl group was found to be a favorable substitution for maintaining potent Hh pathway inhibition. researchgate.net

| Modification | Target Pathway | Impact on Activity | Key Finding |

|---|---|---|---|

| Standard (1,2,4-Triazole) | Antifungal (CYP51 Inhibition) | Essential | The triazole is required for binding to the heme iron in fungal CYP51. researchgate.netnih.gov |

| Removal of Triazole | Antiviral (OSBP Inhibition) | Activity Retained | The triazole is not required for antiviral activity, which depends on the molecule's core structure. researchgate.netuu.nl |

| Removal of Triazole | Anti-Cancer (Hedgehog Pathway) | Activity Retained | Des-triazole analogs effectively inhibit the Hh pathway, uncoupling this effect from antifungal action. nih.govresearchgate.net |

| Replacement with Methyl Group | Anti-Cancer (Hedgehog Pathway) | Favorable | A single methyl substituent is a potent replacement for the triazole in Hh pathway antagonists. researchgate.net |

Stereochemical Determinants of Antifungal Efficacy in Triazole Scaffolds

Itraconazole possesses a complex stereochemistry with three chiral centers, located at positions 2 and 4 of the dioxolane ring and position 2' on the sec-butyl side chain. nih.govresearchgate.net This results in a total of eight possible stereoisomers (2³=8). nih.govacs.org The commercially available form of itraconazole is a racemic mixture of four cis-diastereomers. nih.govgoogle.com The relative orientation of the substituents on the dioxolane ring defines whether the isomer is cis (substituents on the same side) or trans (substituents on opposite sides). nih.govnih.gov

The stereochemical configuration has a profound impact on the antifungal potency of itraconazole. nih.gov It has been long observed that for dioxolane-containing azole antifungals, the cis diastereomers exhibit significantly higher antifungal activity compared to their trans counterparts. nih.gov A comprehensive study involving the synthesis and evaluation of all eight stereoisomers of itraconazole confirmed this principle and provided detailed insights. nih.govacs.org

The potency against various fungal strains can differ dramatically between stereoisomers. For example, in tests against several fungal species, the difference in potency was as high as 32-fold between the most and least active isomers. nih.gov Specifically, two of the trans isomers consistently showed the lowest potency by a significant margin. Conversely, the other pair of trans isomers demonstrated potency comparable to the four cis diastereomers against the tested fungal strains. nih.gov This suggests that while the cis configuration is generally favored for high antifungal efficacy, the stereochemistry at the other chiral centers also plays a modulating role.

| Isomer Configuration | C. albicans | C. glabrata | C. krusei | A. fumigatus |

|---|---|---|---|---|

| cis-Isomers (1a-d) | 0.125 - 0.25 | 0.125 - 0.25 | 0.25 - 0.5 | 0.125 - 0.25 |

| trans-Isomers (1e, 1f) | 0.25 | 0.25 | 0.5 | 0.25 |

| trans-Isomers (1g, 1h) | 2 - 4 | 2 - 4 | 4 - 8 | 2 - 4 |

Computational Approaches and Molecular Docking for SAR Elucidation of Itraconazole Isomers

Computational methods, including molecular modeling and docking simulations, have been instrumental in elucidating the structural basis for the observed SAR of itraconazole isomers. These approaches provide a molecular-level understanding of how the drug interacts with its biological targets.

Molecular docking studies have successfully explained the superior antifungal potency of the cis-isomers of itraconazole. By modeling the interaction of different stereoisomers with the active site of the target enzyme, lanosterol 14α-demethylase (CYP51), researchers have been able to visualize the binding modes. nih.gov These simulations, often based on crystal structures of homologous enzymes like fluconazole-bound CYP51, reveal that the cis configuration allows for a more favorable orientation within the enzyme's active site. This optimal fit enhances the crucial interaction between the triazole's N4 atom and the heme iron, leading to more effective enzyme inhibition and, consequently, greater antifungal activity. nih.gov

Computational models have also been applied to understand itraconazole's other biological activities. For its antiviral effect, which is mediated by the oxysterol-binding protein (OSBP), modeling predicted a fairly loose fit of itraconazole within the sterol-binding pocket of OSBP. researchgate.net This less stringent binding requirement is consistent with the experimental finding that all eight stereoisomers possess inhibitory activity against OSBP and virus replication, as they can all be accommodated within the binding site. researchgate.net Similarly, molecular docking has been used to illustrate the binding of itraconazole to other proteins, such as the P-glycoprotein (P-gp) transporter, explaining its role in overcoming drug resistance in cancer cells. researchgate.net These computational insights are invaluable for the rational design of new itraconazole-based analogs with tailored activity profiles.

| Biological Target | Computational Method | Key SAR Finding | Reference |

|---|---|---|---|

| Lanosterol 14α-demethylase (CYP51) | Homology Modeling & Molecular Docking | cis-Isomers show a more favorable binding orientation in the active site, explaining their higher antifungal potency. | nih.gov |

| Oxysterol-Binding Protein (OSBP) | Molecular Modeling | The binding pocket accommodates all eight stereoisomers, consistent with their broad antiviral activity. | researchgate.net |

| P-glycoprotein (P-gp) | Molecular Docking | Illustrates the binding mode of itraconazole, explaining its inhibitory effect on the transporter. | researchgate.net |

Pharmacokinetic Profile in Preclinical Models for 1,2,4 Triazol 4 Yl Itraconazole

Absorption Characteristics in Animal Models

The oral absorption of Itraconazole (B105839) exhibits significant variability among different animal species, a phenomenon largely attributed to its basic nature (pKa 3.7) and high lipophilicity, which necessitates an acidic environment for optimal dissolution. koreascience.kr Studies have compared its absorption in rats, rabbits, dogs, and cats, revealing key differences in absorption rates and bioavailability.

In a comparative study, the absorption of Itraconazole was found to be relatively rapid in rats and dogs, but slower in rabbits. koreascience.krnih.gov The time to reach peak plasma concentration (Tmax) was notably longer in rabbits (8.7 ± 3.0 hours) compared to rats (5.2 ± 3.6 hours) and dogs (3.3 ± 2.1 hours). koreascience.kr The dog has been suggested as a suitable animal model for predicting the oral absorption in humans, given the similarities in several pharmacokinetic parameters. koreascience.krnih.gov

Formulation also plays a critical role in absorption. In cats, an oral solution of Itraconazole resulted in absorption three times greater than that of a capsule formulation. nih.gov Similarly, in horses, an oral solution led to higher and more consistent plasma concentrations compared to capsules. researchgate.net The presence of food can also unpredictably affect absorption. mdpi.com For instance, administration with a high-fat meal is known to enhance absorption. msdvetmanual.com Conversely, factors that increase gastric pH, such as the use of antacids, can reduce its absorption. nih.gov

Table 1: Comparative Oral Absorption Parameters of Itraconazole in Animal Models

| Species | Tmax (hours) | Key Findings | Citations |

| Rat | 5.2 ± 3.6 | Relatively rapid absorption. | koreascience.krnih.gov |

| Rabbit | 8.7 ± 3.0 | Slower absorption compared to rats and dogs. | koreascience.krnih.gov |

| Dog | 3.3 ± 2.1 | Absorption characteristics comparable to humans. | koreascience.krnih.gov |

| Cat | - | Absorption of oral solution is 3x greater than capsules. | nih.govresearchgate.net |

| Horse | - | Oral solution provides higher and more consistent absorption than capsules. | researchgate.net |

Metabolic Pathways and Metabolite Identification in Non-Human Biological Systems

Itraconazole undergoes extensive biotransformation, resulting in a large number of metabolites. nih.gov The primary metabolic pathway is oxidation, primarily mediated by the cytochrome P450 enzyme system, specifically CYP3A4. nih.govresearchgate.net

The major and most well-studied metabolite is hydroxy-itraconazole (OH-ITZ), which itself possesses antifungal activity. nih.govnih.gov In rats and dogs, the area under the curve (AUC) ratio of hydroxy-itraconazole to the parent drug is greater than one, indicating extensive first-pass metabolism. koreascience.krnih.gov

The metabolism of Itraconazole is highly stereoselective. Itraconazole is a mixture of four stereoisomers, and studies using heterologously expressed CYP3A4 have shown that only two of these, (2R,4S,2′R)-ITZ and (2R,4S,2′S)-ITZ, are significantly metabolized to hydroxy-itraconazole, keto-itraconazole (keto-ITZ), and N-desalkyl-itraconazole (ND-ITZ). researchgate.net

A novel metabolic pathway involving the scission of the dioxolane ring has also been identified. nih.gov This pathway leads to the formation of two new metabolites, including 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, and occurs with all Itraconazole stereoisomers and their primary metabolites. nih.gov

Table 3: Major Metabolites of Itraconazole in Preclinical Systems

| Metabolite | Metabolic Pathway | Key Enzyme | Activity | Citations |

| Hydroxy-itraconazole (OH-ITZ) | Hydroxylation | CYP3A4 | Active | nih.govnih.govresearchgate.net |

| Keto-itraconazole (keto-ITZ) | Oxidation | CYP3A4 | Inhibitory | nih.govresearchgate.netresearchgate.net |

| N-desalkyl-itraconazole (ND-ITZ) | N-desalkylation | CYP3A4 | Inhibitory | nih.govresearchgate.netresearchgate.net |

| 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Dioxolane Ring Scission | CYP3A4 | Inhibitory | nih.gov |

Elimination Kinetics and Excretion Routes in Preclinical Models

The elimination of Itraconazole is characterized by a relatively long terminal half-life, which varies across species. nih.govnih.gov This prolonged half-life is consistent with its extensive tissue distribution and high protein binding. researchgate.net

Studies have reported the terminal elimination half-life in various animal models. For example, the mean half-life of Itraconazole in cats administered reference formulations was found to be between 18 to 26 hours. nih.gov In horses, a long half-life of 11.3 ± 2.84 hours was observed. researchgate.net The elimination kinetics can be complex and non-linear, with the clearance of Itraconazole being inhibited by its own metabolite, hydroxy-itraconazole. nih.gov

Excretion of the parent drug is minimal. The vast majority of an administered dose is eliminated as metabolites through the feces and urine. researchgate.net Very little of the Itraconazole dose is excreted unchanged in the urine, underscoring the completeness of its metabolic clearance. researchgate.net

Table 4: Elimination Half-Life of Itraconazole in Various Preclinical Models

| Species | Terminal Elimination Half-Life (T½) | Notes | Citations |

| Dog | Comparable to humans. | - | koreascience.krnih.gov |

| Horse | 11.3 ± 2.84 hours | - | researchgate.net |

| Cat | 18 to 26 hours | For reference formulations. | nih.govresearchgate.net |

Molecular Basis of Fungal Resistance to Azole Antifungals and Potential Relevance to 1,2,4 Triazol 4 Yl Itraconazole

Mechanisms of Cyp51A Gene Mutations and Overexpression in Azole Resistance

The primary mechanism of azole resistance in many fungal pathogens, particularly Aspergillus fumigatus, involves alterations in the cyp51A gene, which encodes the target enzyme for azoles. mdpi.comnih.gov These alterations can be categorized as point mutations within the gene's coding sequence or modifications in the promoter region that lead to its overexpression.

Point Mutations: Single amino acid substitutions in the Cyp51A protein can reduce the binding affinity of azole drugs, including itraconazole (B105839), to the enzyme. frontiersin.org This structural change hinders the drug's inhibitory action, allowing the fungus to continue producing ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov Different mutations have been associated with varying resistance profiles. For instance, substitutions at the G54 residue have been linked to cross-resistance against itraconazole and posaconazole, while mutations at the M220 position are associated with resistance to itraconazole. oup.comasm.orgpsu.edu Other significant mutations include those at positions G138, P216, F219, and G448. nih.govfrontiersin.org

Overexpression of cyp51A: Increased production of the Cyp51A enzyme can also lead to resistance by effectively titrating the drug out, requiring higher concentrations to achieve an inhibitory effect. youtube.com A well-documented mechanism for this overexpression is the insertion of tandem repeats (TR) in the promoter region of the cyp51A gene. frontiersin.org The most notable of these are a 34-base-pair tandem repeat (TR₃₄) and a 46-base-pair tandem repeat (TR₄₆). mdpi.com These promoter modifications are often found in combination with specific point mutations, such as L98H (TR₃₄/L98H) and Y121F/T289A (TR₄₆/Y121F/T289A). frontiersin.orgnih.gov This combination of overexpression and altered target affinity results in high-level azole resistance. nih.govasm.org These environmentally-derived resistance mechanisms have been found in both clinical and agricultural settings, suggesting a link between fungicide use in agriculture and the rise of clinical resistance. frontiersin.orgnih.gov

| Mutation/Alteration | Associated Fungus | Effect on Azole Susceptibility | Reference |

| G54 (e.g., G54R, G54W) | Aspergillus fumigatus | Cross-resistance to itraconazole and posaconazole. asm.orgpsu.edunih.gov | asm.orgpsu.edunih.gov |

| L98H | Aspergillus fumigatus | Often combined with TR₃₄, confers broad azole resistance. asm.orgfrontiersin.org | asm.orgfrontiersin.org |

| M220 (e.g., M220I, M220K, M220R) | Aspergillus fumigatus | Primarily confers itraconazole resistance. oup.compsu.edufrontiersin.org | oup.compsu.edufrontiersin.org |

| Y121F/T289A | Aspergillus fumigatus | Combined with TR₄₆, confers pan-azole resistance. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| TR₃₄ (34-bp tandem repeat) | Aspergillus fumigatus | Overexpression of cyp51A, leading to azole resistance. nih.govasm.org | nih.govasm.org |

| TR₄₆ (46-bp tandem repeat) | Aspergillus fumigatus | Overexpression of cyp51A, leading to azole resistance. mdpi.comnih.gov | mdpi.comnih.gov |

| ERG11 mutations | Candida auris, Candida albicans | Hotspot mutations contribute to azole resistance. nih.govasm.org | nih.govasm.org |

Efflux Pump Mechanisms and Their Role in Triazole Resistance

A second major strategy for fungal resistance involves reducing the intracellular concentration of the antifungal agent through the active efflux of the drug across the cell membrane. oup.complos.org This is accomplished by membrane transport proteins known as efflux pumps. The two main superfamilies of efflux pumps implicated in antifungal resistance are the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. frontiersin.orgnih.gov

ABC Transporters: These are primary active transporters that use the energy from ATP hydrolysis to expel a wide range of substrates, including azoles, from the cell. nih.govbiotechmedjournal.com In Candida albicans, the overexpression of genes like CDR1 and CDR2 (Candida Drug Resistance), which encode ABC transporters, is a frequent cause of high-level azole resistance. oup.comoup.com A CDR1 homolog has also been identified in the multidrug-resistant pathogen Candida auris, and its deletion increases susceptibility to azoles. frontiersin.org In Aspergillus fumigatus, several ABC transporters, such as AtrF and Cdr1B (also known as Abc2), have been linked to azole resistance. biotechmedjournal.comfrontiersin.orgdovepress.com

MFS Transporters: These are secondary active transporters that utilize the proton motive force across the plasma membrane to drive drug efflux. nih.govbiotechmedjournal.com The most prominent MFS transporter associated with azole resistance in Candida species is encoded by the MDR1 gene (Multidrug Resistance). oup.com Overexpression of MDR1 is particularly associated with resistance to fluconazole (B54011) but can contribute to resistance to other azoles. oup.com In C. auris, the transcription factor Mrr1 controls the Mdr1 transporter, and its activation is a key resistance mechanism. nih.govasm.org

The overexpression of genes encoding these transporters is often driven by gain-of-function mutations in their respective transcription factors, such as Tac1 (for CDR genes) and Mrr1 (for MDR1) in Candida species. asm.orgnih.gov

| Efflux Pump Family | Pump/Gene Name | Associated Fungus | Role in Triazole Resistance | Reference |

| ABC Transporters | Cdr1, Cdr2 | Candida albicans, Candida auris | Efflux of a broad range of azoles. Overexpression is a major cause of resistance. oup.comfrontiersin.orgoup.com | oup.comfrontiersin.orgoup.com |

| ABC Transporters | AtrF, Cdr1B | Aspergillus fumigatus | Mediate efflux of toxic compounds, associated with azole resistance. biotechmedjournal.comdovepress.com | biotechmedjournal.comdovepress.com |

| ABC Transporters | TruMDR3 | Trichophyton rubrum | Transports voriconazole (B182144) and itraconazole; overexpression confers resistance. nih.gov | nih.gov |

| MFS Transporters | Mdr1 | Candida albicans, Candida auris | Efflux of azoles, particularly fluconazole. Overexpression leads to resistance. oup.comnih.govasm.org | oup.comnih.govasm.org |

Cross-Resistance and Multidrug Resistance Phenotypes in Fungal Strains

The molecular mechanisms that confer resistance to one azole agent often lead to reduced susceptibility to other drugs in the same class, a phenomenon known as cross-resistance. biorxiv.org Furthermore, some mechanisms can provide resistance to drugs from entirely different antifungal classes, leading to a multidrug resistance (MDR) phenotype. mdpi.com

Cross-resistance among azoles is a common consequence of both target-site modification and efflux pump overexpression. For example, specific mutations in cyp51A, such as TR₃₄/L98H in A. fumigatus, typically result in resistance to itraconazole, voriconazole, and posaconazole. frontiersin.orgresearchgate.net Similarly, efflux pumps like Cdr1 in C. albicans can transport multiple azoles, meaning their overexpression can simultaneously reduce the efficacy of several drugs. nih.gov

Multidrug resistance (MDR) occurs when a single mechanism confers resistance to structurally and functionally diverse compounds. Overexpression of efflux pumps is a primary driver of MDR. nih.govmdpi.com ABC transporters, in particular, are known for their broad substrate promiscuity. For instance, Cdr1p can export not only various azoles but also other compounds, contributing to a wider resistance profile. nih.gov In some cases, exposure to a single azole drug can select for mutations that lead to resistance against multiple antifungal classes, including polyenes and terbinafine. mdpi.com The use of azole fungicides in agriculture is also believed to contribute to the emergence of clinical cross-resistance, as environmental fungi develop resistance that is effective against medical triazoles. dovepress.comoup.com

Investigation of (1,2,4-Triazol-4-yl) Itraconazole's Role in or Susceptibility to Resistance Development

The compound this compound refers to the antifungal drug itraconazole, which contains a critical 1,2,4-triazole (B32235) ring in its structure. This N-4 substituted triazole moiety is responsible for its primary mode of action: binding to the heme iron of the Cyp51 enzyme and inhibiting ergosterol biosynthesis. oup.com Consequently, the susceptibility of itraconazole to fungal resistance mechanisms is directly tied to the molecular interactions involving this core structure.

Fungal resistance mechanisms directly impact the efficacy of itraconazole.

Cyp51A Mutations: Alterations in the Cyp51A enzyme, such as the G54, L98H, and M220 mutations in A. fumigatus, can sterically hinder or weaken the binding of the itraconazole molecule to the active site, thereby reducing its inhibitory effect. asm.orgpsu.edunih.govfrontiersin.org Modeling studies suggest that mutations can narrow the entry of the ligand access channel to the enzyme's binding pocket, limiting access for inhibitors like itraconazole. nih.gov

Cyp51A Overexpression: The presence of tandem repeats (e.g., TR₃₄) in the cyp51A promoter leads to higher levels of the target enzyme. asm.org This requires a greater intracellular concentration of itraconazole to inhibit ergosterol synthesis, often pushing the minimum inhibitory concentration (MIC) above clinically achievable levels. mdpi.com

Efflux Pumps: Itraconazole is a known substrate for various efflux pumps. In Aspergillus, the AtrF transporter is implicated in its efflux. biotechmedjournal.com In dermatophytes like Trichophyton rubrum, the ABC transporter TruMDR3 has been shown to transport itraconazole. nih.gov Overexpression of these pumps actively removes itraconazole from the fungal cell, preventing it from reaching its intracellular target, Cyp51A. frontiersin.org

Therefore, the development of resistance to itraconazole is a multifaceted process where mutations in the target gene, overexpression of the target, and active drug efflux all play significant roles. mdpi.commdpi.com Research has confirmed that a combination of these mechanisms, such as the TR₃₄/L98H mutation, is responsible for high-level, cross-resistant phenotypes that include itraconazole. asm.org

Advanced Analytical Techniques for Characterization and Quantification of 1,2,4 Triazol 4 Yl Itraconazole

Chromatographic Methods for Isomer Separation and Purity Assessment

The structural similarity between Itraconazole (B105839) and its (1,2,4-Triazol-4-yl) isomer, also known as Itraconazole Impurity B, presents a significant analytical challenge. nih.govpharmaffiliates.com Effective separation is critical for accurate purity assessment and is predominantly achieved through advanced chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most powerful tools for this purpose. nih.gov Researchers have developed various reversed-phase (RP-HPLC) methods that successfully resolve Itraconazole from its isomers and other related substances. nih.gov The success of these separations hinges on the meticulous optimization of several chromatographic parameters. Key factors include the choice of stationary phase, the composition and pH of the mobile phase, and the column temperature. nih.gov

For instance, a chemometrically assisted RP-HPLC method was developed to optimize the separation of itraconazole from its impurities, identifying the separation between itraconazole and impurity F as particularly critical. nih.gov This optimization utilized a Box-Behnken design to fine-tune the acetonitrile (B52724) content, aqueous phase pH, and column temperature, achieving optimal separation on a Zorbax Eclipse XDB-C18 column. nih.gov Another approach employed a rapid UPLC method, which significantly reduced analysis time while maintaining effective separation of production impurities. nih.gov

Beyond achiral separations for purity, chiral chromatography is essential as Itraconazole is a racemic mixture of four diastereomers. nih.govresearchgate.net Techniques using polysaccharide-based chiral stationary phases (CSPs), such as cellulose (B213188) tris-(4-methylbenzoate) and cellulose tris-(3,5-dimehylphenylcarbamate), have proven effective in separating all four stereoisomers of cis-itraconazole. nih.gov Electrokinetic chromatography (EKC), a capillary electrophoresis technique, has also been successfully applied to resolve the four stereoisomers using cyclodextrins as chiral selectors. nih.gov

| Technique | Stationary Phase | Mobile Phase | Detection | Key Finding | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) | Acetonitrile / Water pH 2.5 with o-phosphoric acid (50:50, V/V) | UV at 256 nm | Optimized method for quantitative analysis of itraconazole and its impurities B and F. | nih.gov |

| UPLC | Agilent Zorbax Eclipse XDB C18 (50 x 4.6 mm, 1.8 µm) | Gradient of Acetonitrile and 0.08M tetrabutylammonium (B224687) hydrogen sulfate (B86663) buffer | UV at 235 nm | Rapid analysis (<10 min) for assay and related substance determination. | nih.gov |

| Chiral HPLC | Cellulose tris-(4-methylbenzoate) and Cellulose tris-(3,5-dimehylphenylcarbamate) | Volatile organic mobile phases | - | Full separation of all four cis-itraconazole stereoisomers with >97% purity. | nih.gov |

| EKC | - (Capillary) with Heptakis-2,3,6-tri-O-methyl-β-CD as chiral selector | 100 mM phosphate (B84403) buffer (pH 2.5) | - | First resolution of the four stereoisomers of itraconazole. | nih.gov |

Spectroscopic Techniques for Structural Confirmation of Isomeric Forms

Following chromatographic separation, spectroscopic techniques are indispensable for the unambiguous structural confirmation of the (1,2,4-Triazol-4-yl) Itraconazole isomer. These methods provide detailed information about the molecule's connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is a cornerstone for structural elucidation. It allows for the precise mapping of the proton and carbon environments within the molecule, highlighting the distinct chemical shifts and coupling constants that differentiate the 4-yl triazole isomer from the 1-yl triazole structure of Itraconazole.

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), confirms the molecular weight of the isomer, which is identical to that of Itraconazole (705.64 g/mol ). pharmaffiliates.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can reveal structural differences between the isomers.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information. researchgate.net FT-IR spectroscopy identifies characteristic vibrational frequencies of functional groups, and differences in the fingerprint region can help distinguish between isomers. UV-Vis spectroscopy can show subtle shifts in absorption maxima depending on the electronic environment of the chromophores, which is altered by the position of the nitrogen atom in the triazole ring. researchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), are increasingly used to complement experimental spectroscopic data. researchgate.net By calculating theoretical spectra for the different possible isomeric structures, a comparison with the experimental data can provide a higher degree of confidence in the structural assignment. researchgate.net

Method Development for Trace Analysis and Quantification of Isomeric Impurities

The development of sensitive and validated analytical methods is required for the quantification of trace levels of this compound in the bulk drug substance and finished pharmaceutical products. Regulatory guidelines necessitate robust methods to ensure that such impurities are controlled within acceptable limits.

Method development for trace analysis primarily focuses on HPLC and UPLC due to their high sensitivity and resolving power. nih.govscispace.com The goal is to create a method that is not only selective for the impurity but also linear, accurate, precise, and robust. Validation of these methods is performed according to International Conference on Harmonisation (ICH) guidelines. scispace.com

Key validation parameters include the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the impurity that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.net For example, one validated RP-HPLC method for Itraconazole in tablets reported an LOD of 0.3 ppm and an LOQ of 1.0 ppm for the active ingredient, demonstrating the high sensitivity achievable. scispace.com Another method reported an LOD and LOQ for Itraconazole of 0.85 µg/ml and 2.60 µg/ml, respectively. researchgate.net

Linearity is established by demonstrating a direct proportionality between the detector response and the concentration of the impurity over a specified range. Accuracy is determined by recovery studies, where a known amount of the impurity is spiked into the sample matrix and the percentage recovered is calculated. mdpi.com Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, ensuring the method yields consistent results. mdpi.com

| Method | Linearity Range | LOD | LOQ | Accuracy (% Recovery) | Reference |

|---|---|---|---|---|---|

| RP-HPLC | 1.0 - 100 ppm | 0.3 ppm | 1.0 ppm | - | scispace.com |

| RP-HPLC | 50 - 200 µg/ml | 0.85 µg/ml | 2.60 µg/ml | 98.3 - 100.3% | researchgate.netijrrjournal.com |

| HPLC | 5 - 200 µg/mL | - | - | 100.5 - 104.3% | mdpi.com |

Q & A

Q. What synthetic methodologies are most effective for incorporating the 1,2,4-triazole moiety into itraconazole derivatives?

The synthesis of 1,2,4-triazole derivatives often involves cyclization reactions. For example, the Pellizzari Reaction (amide and acyl hydrazide coupling) produces 3,5-disubstituted triazoles under reflux conditions . A modified approach uses hydrazide intermediates (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) dissolved in DMSO, followed by reflux, distillation, and crystallization to achieve yields of ~65% for triazole derivatives . Optimization of solvent (e.g., ethanol with glacial acetic acid) and reaction time (4–18 hours) is critical for regioselectivity and purity .

Q. How is the structural integrity of (1,2,4-Triazol-4-yl) Itraconazole validated during synthesis?

Pharmacopeial standards (e.g., USP/NF) recommend infrared (IR) spectroscopy for confirming the triazole ring’s presence via characteristic N–H and C–N stretching bands (1650–1550 cm⁻¹). Additional validation includes elemental analysis (C, H, N content) and melting point consistency (e.g., 141–143°C for intermediates) . Nuclear magnetic resonance (NMR) is used to verify substituent positions on the triazole core, such as the 2-(2,4-dichlorophenyl) group in itraconazole .

Q. What is the proposed mechanism of antifungal action for this compound?

The 1,2,4-triazole moiety inhibits fungal lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol biosynthesis. This disruption increases membrane permeability and cellular leakage. The triazole’s nitrogen atoms coordinate with the heme iron in CYP51, preventing substrate oxidation .

Advanced Research Questions

Q. How can experimental designs address contradictions in clinical efficacy data for this compound?

A double-blind, randomized trial in HIV patients (CD4+ <100 cells/µL) showed itraconazole reduced cryptococcosis incidence but lacked survival benefits . To reconcile such discrepancies, stratified randomization by baseline fungal load and pharmacokinetic monitoring (e.g., plasma itraconazole levels) are recommended. Meta-analyses comparing itraconazole with posaconazole highlight the need for subgroup analyses in immunocompromised cohorts to isolate confounding variables (e.g., drug interactions) .

Q. What pharmacokinetic challenges arise in formulating this compound, and how are they mitigated?

Itraconazole’s poor aqueous solubility (<1 µg/mL) limits bioavailability. Nanoparticle formulations using PLGA (poly lactic-co-glycolic acid) and benzyl benzoate as carriers improve entrapment efficiency (~85%) and sustained release. A 2³ factorial design optimized particle size (150–300 nm) and drug loading (X₁: PLGA concentration; X₂: solvent ratio) . Super-bioavailable formulations achieve 2.5-fold higher Cmax than conventional capsules in dermatophytosis models .

Q. How do resistance mechanisms impact the efficacy of this compound?

Resistance often arises from CYP51 mutations (e.g., Y132F in Aspergillus fumigatus), reducing triazole binding affinity. Overexpression of efflux pumps (e.g., ABC transporters) also contributes. Combinatorial therapies with terbinafine (inhibiting squalene epoxidase) or dose escalation (guided by therapeutic drug monitoring) can overcome resistance .

Q. What analytical methods are used to assess stability and degradation products of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 260 nm) identifies major degradation products (e.g., hydroxyitraconazole) under acidic/oxidative stress. Forced degradation studies (40°C/75% RH for 6 months) coupled with mass spectrometry (LC-MS/MS) confirm structural integrity and quantify impurities per ICH guidelines .

Methodological Considerations

Q. How can structure-activity relationship (SAR) studies optimize the 1,2,4-triazole scaffold for enhanced antifungal activity?

SAR studies reveal that electron-withdrawing groups (e.g., 2,4-dichlorophenyl) at the triazole’s 3-position improve CYP51 inhibition. Introducing thioacetate derivatives (e.g., alkil-2-((5-phenethyl-4-R-1,2,4-triazol-3-yl)thio)acetates) enhances membrane permeability, as demonstrated in MIC assays against Candida albicans (MIC = 0.5 µg/mL vs. 2 µg/mL for unmodified triazoles) .

Q. What in vivo models are suitable for evaluating this compound prophylaxis?

Murine models of chronic granulomatous disease (CGD) simulate immunocompromised states. Prophylactic itraconazole (5 mg/kg/day orally) reduced invasive aspergillosis by 70% in CGD mice. Clinical validation in pediatric CGD patients confirmed a 3-fold reduction in fungal infections vs. placebo .

Q. How do drug-drug interactions influence the clinical utility of this compound?

Itraconazole inhibits CYP3A4, increasing plasma levels of co-administered drugs (e.g., midazolam, simvastatin). A Tree-Based Scan Statistic (TBSS) analysis of EHR data identified elevated hepatotoxicity risk when combined with methadone (OR = 3.2). Dose adjustments or alternative antifungals (e.g., fluconazole) are advised in polypharmacy scenarios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.